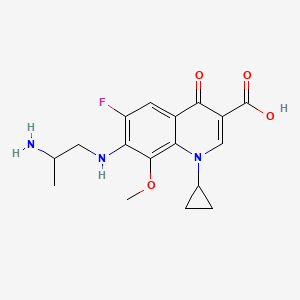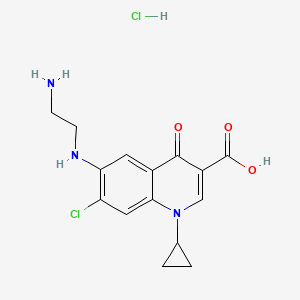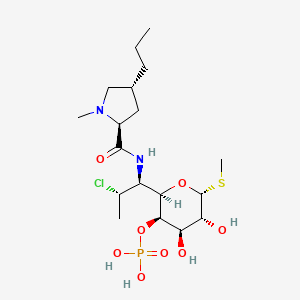
Clindamycin-4-Phosphat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clindamycin 4-Phosphate is a derivative of clindamycin, a lincosamide antibiotic. It is primarily used to treat bacterial infections, particularly those caused by anaerobic bacteria and certain gram-positive bacteria. Clindamycin 4-Phosphate is often preferred for its improved solubility and stability, making it suitable for intravenous administration.
Wissenschaftliche Forschungsanwendungen
Clindamycin 4-Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation reactions and the stability of phosphate esters.
Biology: Employed in studies investigating the mechanisms of bacterial resistance and the efficacy of antibiotics.
Medicine: Widely used in clinical research to develop new formulations and delivery methods for antibiotics.
Industry: Utilized in the production of pharmaceutical formulations, particularly for intravenous antibiotics.
Wirkmechanismus
Target of Action
Clindamycin 4-Phosphate primarily targets the 50S subunit of the bacterial ribosome . This subunit is a component of the ribosome, the cellular machinery responsible for protein synthesis. The 50S subunit, along with the 30S subunit, forms the complete 70S bacterial ribosome .
Mode of Action
Clindamycin 4-Phosphate interacts with its target by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding disrupts protein synthesis by interfering with the transpeptidation reaction, thereby inhibiting early chain elongation . This disruption of protein synthesis leads to the inhibition of bacterial growth, rendering Clindamycin 4-Phosphate a bacteriostatic agent .
Biochemical Pathways
The primary biochemical pathway affected by Clindamycin 4-Phosphate is the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, Clindamycin 4-Phosphate prevents the formation of new peptide bonds, thereby disrupting the elongation of the peptide chain and ultimately inhibiting protein synthesis . This disruption can lead to the death or growth inhibition of the bacteria .
Pharmacokinetics
The pharmacokinetics of Clindamycin 4-Phosphate involve its absorption, distribution, metabolism, and excretion (ADME). Clindamycin is known to achieve high intracellular levels in phagocytic cells and high levels in bone . .
Result of Action
The molecular and cellular effects of Clindamycin 4-Phosphate’s action primarily involve the inhibition of bacterial protein synthesis . This inhibition disrupts the normal functioning of bacterial cells, leading to their death or growth inhibition . Furthermore, Clindamycin 4-Phosphate may also potentiate the opsonization and phagocytosis of bacteria even at subinhibitory concentrations .
Action Environment
Environmental factors such as pH and temperature can influence the stability and action of Clindamycin 4-Phosphate . For instance, Clindamycin showed maximum stability at pH 3-5 . Additionally, transformations between different hydrate and solvate solid-state forms of Clindamycin can be induced by environmental factors, such as temperature, humidity, and pressure . These transformations can occur during the drug manufacturing process, during storage of the drug, or during formulation .
Biochemische Analyse
Biochemical Properties
Clindamycin 4-Phosphate interacts with various enzymes and proteins in the body. It is converted into its active form, Clindamycin, through the process of phosphatase ester hydrolysis . This interaction plays a crucial role in its biochemical reactions.
Cellular Effects
The effects of Clindamycin 4-Phosphate on cells are primarily due to its conversion into Clindamycin. As an antibacterial agent, Clindamycin can influence cell function by disrupting bacterial protein synthesis .
Molecular Mechanism
The molecular mechanism of Clindamycin 4-Phosphate involves its conversion into Clindamycin. Clindamycin then binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis and exerting its antibacterial effects .
Temporal Effects in Laboratory Settings
The effects of Clindamycin 4-Phosphate over time in laboratory settings are largely dependent on its stability and degradation. It has been reported to form several solid-state forms, each with different moisture stabilities .
Metabolic Pathways
Clindamycin 4-Phosphate is involved in the metabolic pathway of phosphatase ester hydrolysis, where it is converted into Clindamycin . The enzymes and cofactors involved in this process are not specified in the available literature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin 4-Phosphate involves the phosphorylation of clindamycin. This process typically uses phosphorylating agents such as phosphorus oxychloride or phosphorus trichloride in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the phosphate ester.
Industrial Production Methods: Industrial production of Clindamycin 4-Phosphate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Clindamycin 4-Phosphate undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, Clindamycin 4-Phosphate can hydrolyze to form clindamycin and phosphoric acid.
Oxidation: It can be oxidized under specific conditions to form sulfoxides.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water or aqueous buffers.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Hydrolysis: Clindamycin and phosphoric acid.
Oxidation: Clindamycin sulfoxide.
Substitution: Various clindamycin derivatives depending on the substituent used.
Vergleich Mit ähnlichen Verbindungen
Clindamycin: The parent compound, used for similar indications but with different pharmacokinetic properties.
Lincomycin: Another lincosamide antibiotic with a similar mechanism of action but less potent and with a different spectrum of activity.
Erythromycin: A macrolide antibiotic that also inhibits protein synthesis but binds to a different site on the ribosome.
Uniqueness: Clindamycin 4-Phosphate is unique due to its improved solubility and stability, making it suitable for intravenous administration. This property allows for higher bioavailability and more effective treatment of severe infections compared to its parent compound, clindamycin.
Eigenschaften
CAS-Nummer |
54887-30-8 |
|---|---|
Molekularformel |
C18H34ClN2O8PS |
Molekulargewicht |
505.0 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R,6R)-2-[(1S,2R)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-16(29-30(25,26)27)13(22)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14-,15-,16-,18-/m1/s1 |
InChI-Schlüssel |
OZDNESASKLVYBG-VUABIXNASA-N |
Isomerische SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)OP(=O)(O)O)[C@@H](C)Cl |
SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)OP(=O)(O)O)C(C)Cl |
Kanonische SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)OP(=O)(O)O)C(C)Cl |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(2R,3R,4R,5R,6R)-2-((1S,2R)-2-chloro-1-((2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamido)propyl)-4,5-dihydroxy-6-(methylthio)tetrahydro-2H-pyran-3-yl dihydrogen phosphate |
Herkunft des Produkts |
United States |
Q1: What is the significance of separating clindamycin 4-phosphate from other clindamycin phosphate isomers?
A1: While the abstract doesn't explicitly detail the biological activity of each isomer, it highlights the successful separation of clindamycin 4-phosphate from other isomers like clindamycin 2-phosphate, clindamycin 3-phosphate, and clindamycin B 2-phosphate. [] This separation is crucial for several reasons:
Q2: Can you elaborate on the analytical technique used for the separation and its advantages?
A2: The research employed liquid chromatography on a triethylaminoethyl cellulose (TEAE-cellulose) column to separate clindamycin phosphate isomers. [] This technique offers several benefits:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


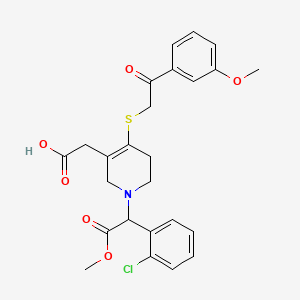
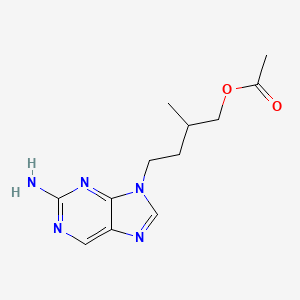
![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)
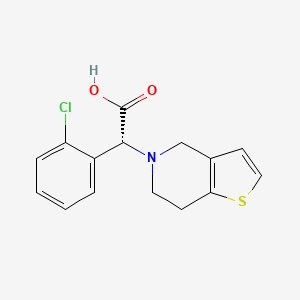
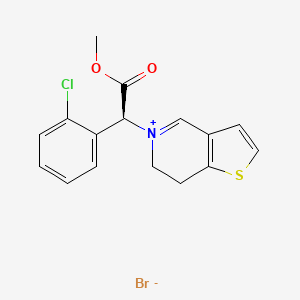

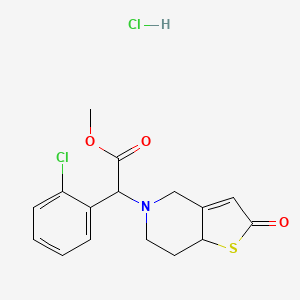
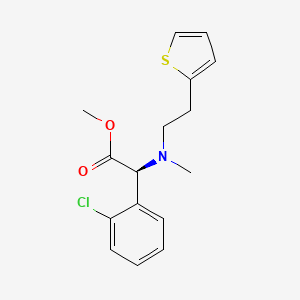
![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)
